molecular formula C4H9O4P B1222176 2-(Dimethylphosphoryl)-2-hydroxyacetic acid CAS No. 91154-17-5

2-(Dimethylphosphoryl)-2-hydroxyacetic acid

Cat. No. B1222176
CAS RN: 91154-17-5
M. Wt: 152.09 g/mol
InChI Key: UTDPHALOLFEIHB-UHFFFAOYSA-N
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Patent
US04594098

Procedure details

14.8 g (0.2 mol) of glyoxylic acid hydrate in 80 ml of ethyl acetate are added dropwise to a solution of 15.6 g (0.2 mol) of dimethylphosphine oxide in 80 ml of ethyl acetate. During this addition, the temperature rises slightly. The mixture is stirred at 25° C. for 24 hours and the product is filtered off with suction and washed with a little ethyl acetate to give, after drying, 20.2 g (66.5%) of the desired product of melting point 206°-208°.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].[CH3:7][PH:8](=[O:10])[CH3:9]>C(OCC)(=O)C>[CH3:7][P:8]([CH3:9])([CH:3]([OH:4])[C:2]([OH:6])=[O:5])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
15.6 g
Type
reactant
Smiles
CP(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
WASH
Type
WASH
Details
washed with a little ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CP(=O)(C(C(=O)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.